2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features both an indole and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of indole-3-acetic acid with succinic anhydride, followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield less oxidized forms of the compound.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A simpler compound with a similar indole structure.
Succinimide derivatives: Compounds with similar pyrrole ring structures.
Uniqueness
What sets 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid apart is its combination of both indole and pyrrole rings, which imparts unique chemical and biological properties. This dual-ring structure allows for a broader range of reactions and applications compared to simpler compounds.
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-13-5-6-14(19)17(13)12(15(20)21)7-9-8-16-11-4-2-1-3-10(9)11/h1-6,8,12,16H,7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOQDGQKBCOTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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